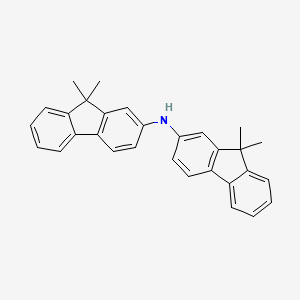![molecular formula C10H9F3O3S B1526086 1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one CAS No. 1354960-85-2](/img/structure/B1526086.png)
1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one
Overview
Description
“1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 1354960-85-2. Its molecular weight is 266.24 and its IUPAC name is 1-{4-[(2,2,2-trifluoroethyl)sulfonyl]phenyl}ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3S/c1-7(14)8-2-4-9(5-3-8)17(15,16)6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the sources I found.Scientific Research Applications
Lewis Acid Catalysis
1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one and its derivatives have been utilized as catalysts or reagents in various synthetic organic transformations. For instance, scandium trifluoromethanesulfonate, a related compound, has shown exceptional catalytic activity in the acylation of alcohols with acid anhydrides and mixed anhydrides, highlighting its utility in esterification and selective macrolactonization reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Electrophilic Trifluoromethylthiolation
The compound, specifically its diazo derivative (2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one), has been redisclosed as an effective reagent for electrophilic trifluoromethylthiolation under copper catalysis, broadening the scope for synthesizing trifluoromethylthio (SCF3) compounds from various substrates such as enamines, indoles, and pyrroles (Huang et al., 2016).
Synthesis and Reactions of Silanes
Research into the synthesis and reactions of silanes containing triflate groups has been conducted, demonstrating the reactivity and utility of triflate-containing compounds in organometallic chemistry. Such studies provide insights into displacement reactions and the reactivity of silanes towards nucleophiles, showing the versatility of triflate groups in synthetic chemistry (Matyjaszewski & Chen, 1988).
Deoxofluorination and Fluorination Capabilities
The synthesis and reactivity of phenylsulfur trifluorides, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), as deoxofluorinating agents demonstrate their high thermal stability and resistance to aqueous hydrolysis. These compounds are notable for their diverse fluorination capabilities, including the conversion of various functional groups to their fluorinated counterparts with high stereoselectivity and yield, marking their significance in the development of fluorine chemistry (Umemoto, Singh, Xu, & Saito, 2010).
properties
IUPAC Name |
1-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-7(14)8-2-4-9(5-3-8)17(15,16)6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREAQPREDDJRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



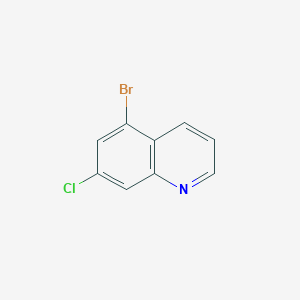

![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)
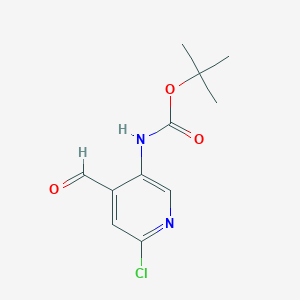
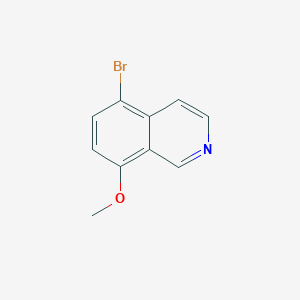
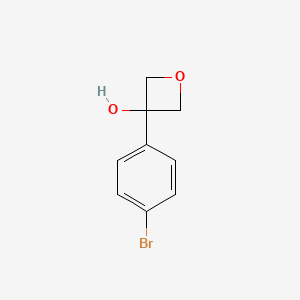
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
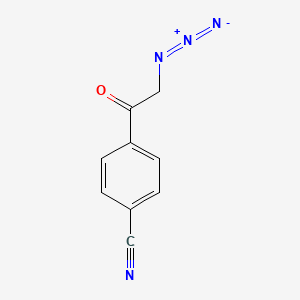
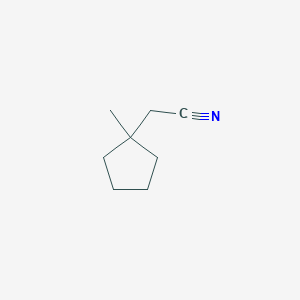
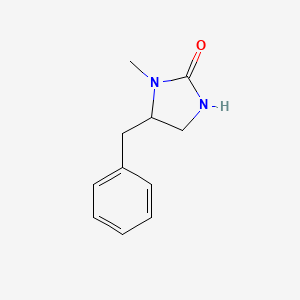
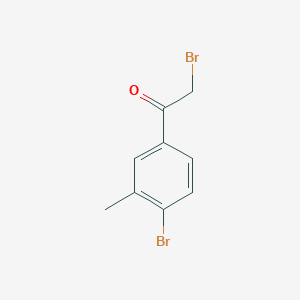
![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
